molecular formula C9H20N2 B1454042 N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine CAS No. 915922-23-5

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine

Cat. No.: B1454042
CAS No.: 915922-23-5
M. Wt: 156.27 g/mol
InChI Key: SIKDRLKHNOSSEU-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its interactions with enzymes and receptors, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a methyl group at the 2-position and an ethanamine chain. Its chemical formula is C9H20N2C_9H_{20}N_2, and it possesses unique properties that influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which can modulate biochemical pathways critical for disease progression.
  • Receptor Binding: It acts as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Target Reference
Enzyme InhibitionCompetitive inhibitionAcetylcholinesterase (AChE)
Receptor AgonismModulation of serotonin receptors5-HT2C, 5-HT2B
Cytotoxicity EvaluationAssessment in cancer cell linesFaDu hypopharyngeal tumor cells
Antiviral ActivityTargeting Hepatitis C virus replicationHCV replicon systems

Case Studies and Research Findings

  • Neuropharmacological Studies
    • Research indicates that this compound has potential applications in treating neurological disorders due to its interaction with cholinergic systems. Inhibition of AChE suggests a role in enhancing acetylcholine levels, which is beneficial in conditions like Alzheimer's disease .
  • Antiviral Activity
    • A study focusing on the compound's antiviral properties demonstrated its effectiveness against Hepatitis C virus (HCV). The compound was tested in various assays, showing significant inhibition of viral replication .
  • Cytotoxicity in Cancer Models
    • Investigations into the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cell lines, particularly in hypopharyngeal tumors. The compound exhibited a dose-dependent response, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other piperidine derivatives. Comparative studies have shown that variations in the piperidine ring substitution significantly affect biological activity:

Compound Activity IC50 (μM)
N-Methyl-2-(4-methylpiperidin-1-YL)ethanamineAChE Inhibition0.138
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamineReceptor Binding (5-HT2C)0.050
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamineCytotoxicity in cancer cell lines0.081

This table illustrates how slight modifications to the piperidine structure can lead to significant differences in pharmacological profiles.

Properties

IUPAC Name

N-methyl-2-(2-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDRLKHNOSSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655711
Record name N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-23-5
Record name N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine

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